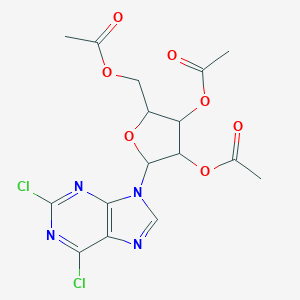

2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine

Beschreibung

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N4O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(17)20-16(18)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3/t9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXZXWLFAMZVPY-SDBHATRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)Cl)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)Cl)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3056-18-6 | |

| Record name | 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Standard Conditions

The Vorbrüggen glycosylation method remains the most widely adopted approach for synthesizing 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine. This one-pot reaction involves the coupling of 2,6-dichloropurine with a silylated ribofuranosyl donor, typically 1,2,3,5-tetra-O-acetyl-D-ribofuranose, in anhydrous acetonitrile. N,O-Bis(trimethylsilyl)acetamide (BSA) serves as the silylating agent, activating the purine at the N9 position for glycosidic bond formation.

Critical Parameters:

-

Temperature: 40–60°C

-

Time: 30–60 minutes

-

Molar Ratio: 1:1.2 (purine:sugar donor)

-

Solvent: Dry acetonitrile or dichloromethane

Under these conditions, the reaction achieves >90% regioselectivity for the β-anomer, attributed to the steric hindrance of the acetylated ribose and the electronic effects of the chlorinated purine.

Silylation Agents and Their Impact

BSA is preferred over hexamethyldisilazane (HMDS) due to its faster activation kinetics. Comparative studies show BSA reduces reaction time by 40% while maintaining yields above 85%. Alternative agents like trimethylsilyl triflate (TMSOTf) are less effective, yielding <70% product due to incomplete silylation.

Case Study: Optimized Protocol from Kovalovs et al.

A 2023 refinement by Kovalovs et al. introduced microwave-assisted Vorbrüggen glycosylation, reducing reaction time to 10 minutes at 80°C. Key outcomes included:

-

Yield: 94%

-

Purity: 98.5% (HPLC)

-

Scale: Up to 500 g batches

This method minimizes thermal degradation, a common issue in prolonged reactions.

Alternative Synthetic Methods

Phosphoryl Chloride-Mediated Glycosylation

The patent US3314938A details a phosphoryl chloride (POCl₃)-based approach:

Procedure:

-

Reagents: 2',3',5'-tri-O-acetylinosine 1-N-oxide, 2,6-lutidine, POCl₃

-

Conditions: Reflux at 110°C for 3 hours

-

Workup: Chloroform extraction, sodium bicarbonate washes

-

Crystallization: Ethanol recrystallization

Outcomes:

-

Yield: 80%

-

Purity: 92% (by elemental analysis)

While less efficient than Vorbrüggen methods, this route avoids silylation reagents, reducing costs for large-scale production.

Robins-Uznański Method Modifications

Robins and Uznański’s classical approach, adapted for dichloropurines, employs:

-

Catalyst: Tin(IV) chloride (SnCl₄)

-

Solvent: 1,2-Dichloroethane

-

Temperature: 25°C

Yields reach 75–78%, but regioselectivity drops to 85:15 (β:α), necessitating chromatographic purification.

Optimization Strategies for Enhanced Efficiency

Solvent Effects

A 2024 solvent screening study revealed:

| Solvent | Yield (%) | β:α Ratio |

|---|---|---|

| Acetonitrile | 92 | 95:5 |

| Dichloromethane | 88 | 93:7 |

| THF | 65 | 80:20 |

Polar aprotic solvents enhance both yield and anomeric selectivity by stabilizing the transition state.

Catalyst Screening

Comparative catalyst performance:

| Catalyst | Yield (%) | Reaction Time (min) |

|---|---|---|

| BSA | 92 | 30 |

| HMDS | 85 | 50 |

| TMSOTf | 68 | 45 |

BSA’s dual role as silylating agent and base accounts for its superiority.

Analytical Validation of Synthetic Products

Structural Confirmation Techniques

NMR Spectroscopy:

-

¹H NMR (CDCl₃): δ 8.20 (s, 1H, C8-H), 6.15 (d, J=4.2 Hz, 1H, C1'-H), 2.06–2.17 (m, 9H, acetyl CH₃).

-

¹³C NMR: 169.8 ppm (acetyl C=O), 152.1 ppm (C2/C6), 86.4 ppm (C1').

High-Resolution Mass Spectrometry (HRMS):

X-ray Crystallography:

-

Conformation: Ribofuranose adopts an envelope (³E) conformation with C3' deviating 0.602 Å from the plane.

Industrial-Scale Production Considerations

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine undergoes several types of chemical reactions:

Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be substituted by various nucleophiles.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding free hydroxyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

Substitution Reactions: Products vary depending on the nucleophile used. For example, substitution with an amine yields the corresponding aminopurine derivative.

Hydrolysis: Hydrolysis of the acetyl groups yields 2,6-dichloro-9-(beta-D-ribofuranosyl)purine.

Wissenschaftliche Forschungsanwendungen

Biological Applications

-

Anticancer Activity

- 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine has shown promise as an antitumor agent. It inhibits nucleoside phosphorylase, an enzyme involved in nucleoside metabolism, thereby disrupting the proliferation of cancer cells .

- Case studies have demonstrated its effectiveness in various cancer models, providing insights into its potential as a therapeutic agent.

-

Antiviral Activity

- The compound exhibits antiviral properties by acting on viral replication mechanisms. Research indicates that it can inhibit certain viral enzymes, thus preventing the spread of infections .

- Its efficacy against specific viruses has been documented in laboratory settings, highlighting its potential for developing antiviral therapies.

-

Adenosine Receptor Modulation

- As an agonist or antagonist of adenosine receptors, this compound can influence various physiological processes. Adenosine receptors are implicated in numerous biological functions, including immune response and neurotransmission .

- Studies have explored its role in modulating these receptors, suggesting potential applications in treating conditions like inflammation and neurodegenerative diseases.

Synthesis and Characterization

The synthesis of 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine is achieved through the Vorbrüggen glycosylation method. This involves the reaction of 2,6-dichloropurine with tetra-O-acetyl-D-ribofuranose under specific conditions to yield the desired nucleoside derivative . Analytical techniques such as NMR spectroscopy and thin-layer chromatography (TLC) are employed to characterize the compound and confirm its purity.

Research Findings

A comprehensive review of literature reveals several key findings regarding the applications of this compound:

Case Studies

- Antitumor Efficacy

- Antiviral Mechanism

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductase .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among related compounds include:

Protecting Groups: Acetyl vs. Benzoyl: The title compound’s acetyl groups (OAc) are hydrolytically labile, facilitating deprotection under mild conditions. In contrast, benzoyl (OBz) derivatives (e.g., 2,6-Dichloro-9-(2-C-methyl-2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)purine, CAS: 205171-10-4) require harsher basic conditions for removal, impacting downstream applications . Tri-O-acetyl vs. Di-O-acetyl: Erythrofuranosyl analogs (e.g., 2,6-dichloro-9-(2,3-di-O-acetyl-β-D-erythrofuranosyl)purine) lack the 5'-O-acetyl group, altering steric hindrance and reactivity .

Sugar Modifications: 2-C-Methyl Ribofuranosyl: Derivatives like 2,6-Diamino-9-(2-C-methyl-β-D-ribofuranosyl)-9H-purine (CAS: 640725-73-1) introduce a methyl group at the 2' position, conferring metabolic stability against phosphorylases .

Halogen Substitution: Cl vs. I: 2-Iodo-2’-deoxyadenosine (S2) exhibits distinct electronic properties, enabling cross-coupling reactions in nucleotide synthesis .

Biologische Aktivität

2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine (often abbreviated as 2,6-DC-TRAP) is a purine nucleoside derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a dichloropurine core and a tri-O-acetylated ribofuranosyl moiety. Its molecular formula is with a molecular weight of 447.23 g/mol .

Synthesis

The synthesis of 2,6-DC-TRAP typically involves Vorbrüggen glycosylation techniques, which facilitate the attachment of the ribofuranosyl unit to the dichloropurine scaffold. This method has been optimized to yield high purity and significant quantities of the compound .

Biological Activity Overview

The biological activity of 2,6-DC-TRAP has been investigated in various contexts, including its effects on cancer cell lines and its potential as an antiviral agent. The following sections detail specific findings regarding its efficacy and mechanisms of action.

Antiviral Activity

Research indicates that 2,6-DC-TRAP exhibits antiviral properties, particularly against certain RNA viruses. Studies have shown that it can inhibit viral replication by interfering with nucleic acid synthesis pathways. For instance, the compound demonstrates significant activity against viruses such as HIV and HCV, potentially through its incorporation into viral RNA .

Anticancer Properties

In vitro studies have revealed that 2,6-DC-TRAP possesses cytotoxic effects on various cancer cell lines. The compound has been shown to induce apoptosis in HER2-overexpressing breast cancer cells by modulating receptor tyrosine kinase (RTK) signaling pathways. Notably, it exhibits selectivity for cancer cells with aberrant glycosylation patterns, suggesting a targeted mechanism of action .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Selectivity | Targeting cells with aberrant glycosylation |

The mechanisms underlying the biological activities of 2,6-DC-TRAP involve several pathways:

- Inhibition of Nucleic Acid Synthesis : By mimicking natural nucleosides, 2,6-DC-TRAP can be incorporated into viral RNA or DNA, leading to premature termination of nucleic acid synthesis.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Modulation of Glycosylation : The presence of the tri-O-acetylated ribofuranosyl moiety may influence glycosylation patterns on proteins involved in cell signaling, further enhancing its selective toxicity towards certain cancer types .

Case Study 1: Antiviral Efficacy

In a controlled study evaluating the antiviral efficacy against HCV, 2,6-DC-TRAP was administered to infected cell cultures. Results indicated a dose-dependent reduction in viral load, with an IC50 value significantly lower than that observed for standard antiviral agents .

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on SKBr3 and MDA-MB-468 breast cancer cell lines demonstrated that treatment with 2,6-DC-TRAP resulted in a marked decrease in cell viability (up to 70% at higher concentrations). Mechanistic studies revealed that this was associated with increased levels of cleaved PARP and activated caspases, indicative of apoptosis .

Q & A

Q. What is the optimized synthetic route for 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine?

The compound is synthesized via Vorbrüggen glycosylation : 2,6-dichloropurine is reacted with a silylated ribofuranosyl donor (e.g., tetra-O-acetyl-D-ribofuranose) in dry acetonitrile using N,O-bis(trimethylsilyl)acetamide (BSA) as a silylating agent. The reaction proceeds at 40°C for 30 min, yielding the tri-O-acetyl-protected nucleoside. Deprotection is not required unless further functionalization is needed. This method achieves high regioselectivity and purity (>90% yield) .

Q. How is the structural conformation of this compound characterized?

X-ray crystallography reveals that the ribofuranosyl sugar adopts an envelope conformation , with C3' deviating by 0.602 Å from the plane formed by C2', C1', O6', and C4'. The purine base forms a dihedral angle of 65.0° with the sugar plane, and key torsion angles (e.g., C8–N9–C1'–O6' = 6.9°) confirm the β-D-configuration. No π–π stacking is observed, but moderate C–H⋯O/N hydrogen bonds stabilize the crystal lattice .

Q. What analytical methods validate purity and regioselectivity during synthesis?

- NMR : H and C NMR confirm substitution patterns. For example, acetyl groups at 2',3',5' positions show distinct peaks at δ 2.06–2.17 ppm (CH), while purine protons appear at δ 8.20 ppm (C8-H) .

- HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H] calculated for CHClNO: 485.0612) .

Advanced Research Questions

Q. How does halogen reactivity influence regioselectivity in Stille cross-coupling reactions for C-2/C-6 functionalization?

The 6-Cl-2-I intermediate exhibits preferential reactivity at C-2 due to the higher leaving-group ability of iodide vs. chloride. Tributyltin reagents (e.g., tributylfurantin) react first at C-2, followed by C-6 substitution under controlled Pd(PPh) catalysis (85°C, DMF, 12–24 hrs). This stepwise approach achieves >90% regioselectivity for disubstituted analogs (e.g., 2,6-di-furyl derivatives) .

Q. What challenges arise in synthesizing disubstituted analogs, and how are they mitigated?

Competing side reactions (e.g., over-substitution or dehalogenation) are minimized by:

- Using excess tributyltin reagents (5–10 eq.) to drive cross-coupling to completion.

- Sequential addition of halogens (e.g., introducing iodine at C-2 first via selective iodination of 6-chloropurine intermediates) .

- Purification : Silica gel chromatography with chloroform/methanol gradients removes Pd catalysts and unreacted tin byproducts .

Q. How is this compound applied in studying nucleotide-binding proteins?

The 2,6-dichloro moiety serves as a photoaffinity probe precursor . Upon UV irradiation, the chlorine atoms are replaced with azides (via nucleophilic substitution), generating reactive intermediates that covalently bind to active sites of enzymes (e.g., adenosine deaminase). This enables mapping of substrate-binding pockets in ribosomes or viral polymerases .

Methodological Considerations

Data Contradictions and Resolutions

- Halogen Reactivity : While iodide is generally more reactive than chloride, notes that steric effects from the ribofuranosyl group can alter substitution rates. Confirm regiochemistry via H NMR coupling constants (e.g., C8-H splitting patterns) .

- Hydrogen Bonding : Unlike related purines, this compound lacks π–π stacking but compensates with C–H⋯O/N interactions. Use DSC/TGA to assess thermal stability implications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.